N-(2-methylpropyl)-4-phenylbenzamide
Description
N-(2-methylpropyl)-4-phenylbenzamide is a benzamide derivative characterized by a 4-phenyl group attached to the benzamide core and a 2-methylpropyl (isobutyl) amine substituent. Its molecular formula is C₁₇H₁₉NO (molecular weight: 253.34 g/mol).
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(2-methylpropyl)-4-phenylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-13(2)12-18-17(19)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,18,19) |
InChI Key |
KQPDTYUERFXCTA-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares N-(2-methylpropyl)-4-phenylbenzamide with structurally related benzamide derivatives:
Key Observations:
Substituent Diversity: The 4-phenyl group in the target compound contrasts with the 4-phenoxy () or 4-chlorophenyl () groups in analogs. The 2-methylpropyl chain is shared with ADB-PINACA (), a synthetic cannabinoid, suggesting this group may enhance lipid membrane permeability or receptor binding in CNS-targeting compounds.
Pharmacological Profiles: ADB-PINACA and related cannabinoids () exhibit high affinity for CB1/CB2 receptors due to their indazole core and fluorinated alkyl chains. The absence of these features in this compound likely limits psychoactivity but may allow for alternative therapeutic applications . Mepronil () demonstrates fungicidal activity via inhibition of mitochondrial complex II. The target compound’s lack of methoxy or isopropoxy groups may preclude similar agrochemical utility .
Physicochemical Properties: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () exhibits fluorescence due to electron-donating methoxy groups.
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